![molecular formula C10H11N3OS2 B1350301 5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 68161-60-4](/img/structure/B1350301.png)
5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol” is a compound that belongs to the class of organic compounds known as 2-amino-1,3,4-thiadiazoles . These are thiadiazoles with an amino group attached to the 2-position of a 1,3,4-thiadiazole ring .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been achieved using a convenient one-pot approach . The series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives have been synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Chemical Reactions Analysis
Several new derivatives of 5-cylohexylamino-1,3,4-thiadiazole were synthesized taking benzoyl chloride and ethyl 4-aminobenzoate as precursors . The characterization of the compounds was done by IR and 1H-NMR, and an in-vivo study was done using PTZ and MES methods .
Scientific Research Applications
Chemical Properties and Synthesis
The chemistry of 1,3,4-thiadiazole has garnered significant attention due to its valuable properties, making it an area of interest for scientists globally. These compounds, including derivatives like 5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol, are known fragments of various drugs and biologically active compounds. Synthesis and investigation of physical-chemical properties, as well as biological potential of derivatives containing heterocyclic fragments like 1,3,4-thiadiazole, are crucial both from theoretical and practical perspectives. Recent studies optimized the synthesis method for specific 1,3,4-thiadiazole derivatives, establishing their physical-chemical properties and conducting preliminary biological potential assessment through molecular modeling (Hotsulia & Fedotov, 2020).
Biological Activity and Pharmacological Potential
Compounds within the 1,3,4-thiadiazole series have demonstrated significant biological activity, including antimicrobial, antituberculous, and antiphlogistic properties. They also show potential in inhibiting the development of certain cancer diseases. Despite this, the preparation of 2,5-disubstituted 1,3,4-thiadiazoles often involves complex processes, highlighting the need for more efficient synthesis methods (Efimova et al., 2009).
Anticancer and Neuroprotective Activities
Studies on derivatives like 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole have shown promising anticancer activities against various tumor cells, including those derived from the nervous system and peripheral cancers. In addition to anticancer properties, these compounds exhibit neuroprotective activities, offering potential therapeutic benefits in neuronal cell cultures exposed to neurotoxic agents. Quantum-chemical calculations also support these findings, providing insight into the interactions of these molecules with biological receptors (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antimicrobial Properties and Potential Applications
The synthesis of 1,3,4-thiadiazole derivatives and their sulfanyl derivatives has unveiled their potential as multi-targeted pharmacological agents. These compounds are being investigated as prospective anticonvulsants and antiproliferative agents, showing potential in various pharmacological applications. The synthesis methods allow for the creation of molecular diversity in the 1,3,4-thiadiazole series, further broadening their potential use in medicinal chemistry (Sych, Perekhoda, & Tsapko, 2016).
Mechanism of Action
Target of Action
Similar compounds in the 1,3,4-thiadiazole class have been reported to exhibit antimicrobial activity , suggesting potential targets could be enzymes or proteins essential to microbial survival and growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and presence of other substances can affect a compound’s stability and activity .
Safety and Hazards
While specific safety and hazard information for “5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol” is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research could focus on further exploring the biological activities of these compounds and developing new derivatives with enhanced efficacy and safety profiles.
Biochemical Analysis
Biochemical Properties
5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as cyclin-dependent kinase 9 (CDK9) and cyclin T1, where it exhibits binding and hydrophobic interactions . These interactions suggest that this compound may have potential as an inhibitor in biochemical pathways involving these enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been explored in several studies. This compound has demonstrated cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism, thereby exhibiting potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit enzymes such as human Carbonic Anhydrase-II (hCA-II) by interacting with receptor sites . This inhibition can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a viable candidate for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its potential application in therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function within the cell.
properties
IUPAC Name |
5-(4-ethoxyanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-2-14-8-5-3-7(4-6-8)11-9-12-13-10(15)16-9/h3-6H,2H2,1H3,(H,11,12)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVVZTNEMMMGOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NNC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395516 |
Source


|
| Record name | 5-(4-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68161-60-4 |
Source


|
| Record name | 5-(4-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

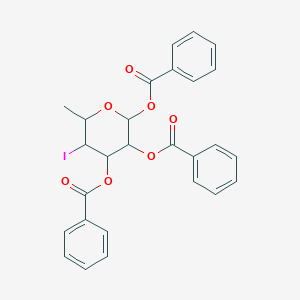
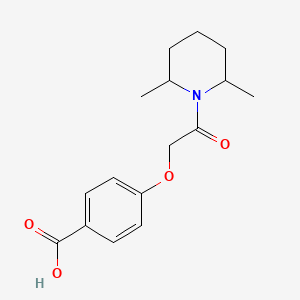
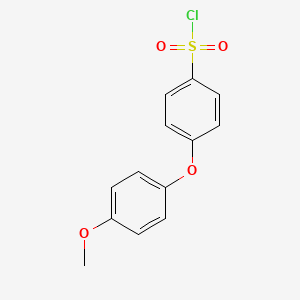
![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350236.png)
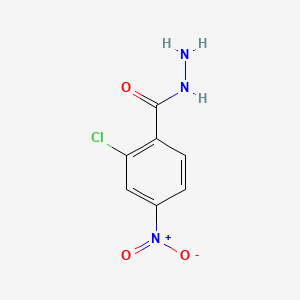


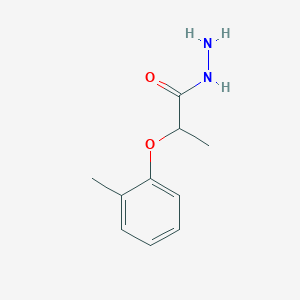
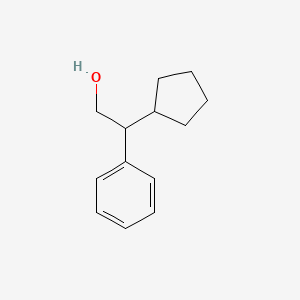
![1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350249.png)

![2-[(4,4,4-Trifluoro-3-oxobut-1-enyl)amino]benzoic acid](/img/structure/B1350263.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350270.png)